2-(4-Amino-2-bromophenoxy)-N-isopropylacetamide
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Overview
Description
2-(4-Amino-2-bromophenoxy)-N-isopropylacetamide is an organic compound with the molecular formula C11H15BrN2O2 It is a derivative of acetamide, featuring a brominated phenoxy group and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-2-bromophenoxy)-N-isopropylacetamide typically involves the following steps:
Bromination: The starting material, 4-aminophenol, undergoes bromination to introduce a bromine atom at the 2-position of the phenol ring.
Etherification: The brominated phenol is then reacted with chloroacetic acid to form 2-(4-amino-2-bromophenoxy)acetic acid.
Amidation: The final step involves the reaction of 2-(4-amino-2-bromophenoxy)acetic acid with isopropylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-2-bromophenoxy)-N-isopropylacetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form the corresponding phenol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium thiolate (NaSR) or primary amines (RNH2).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Phenol derivatives.
Substitution: Various substituted phenoxyacetamides depending on the nucleophile used.
Scientific Research Applications
2-(4-Amino-2-bromophenoxy)-N-isopropylacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Amino-2-bromophenoxy)-N-isopropylacetamide involves its interaction with specific molecular targets. The amino and bromophenoxy groups allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Amino-2-bromophenoxy)acetamide
- 2-(4-Amino-2-bromophenoxy)-N-propylacetamide
- 2-(4-Amino-2-bromophenoxy)-N-ethylacetamide
Uniqueness
2-(4-Amino-2-bromophenoxy)-N-isopropylacetamide is unique due to its isopropyl group, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.
Properties
IUPAC Name |
2-(4-amino-2-bromophenoxy)-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-7(2)14-11(15)6-16-10-4-3-8(13)5-9(10)12/h3-5,7H,6,13H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSISBIDSNRPGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)COC1=C(C=C(C=C1)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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